Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-

Fragment-Based Drug Discovery Physicochemical Profiling Regioisomer Comparison

Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]- (IUPAC: 3-(2-oxo-3-thiophen-3-ylimidazolidin-1-yl)benzoic acid; CAS 651749-15-4) is a heterocyclic building block comprising a benzoic acid moiety N-linked to a 2-oxoimidazolidinone ring that bears a thiophen-3-yl substituent. The molecular formula is C₁₄H₁₂N₂O₃S (MW 288.32 g/mol).

Molecular Formula C14H12N2O3S
Molecular Weight 288.32 g/mol
CAS No. 651749-15-4
Cat. No. B12951162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-
CAS651749-15-4
Molecular FormulaC14H12N2O3S
Molecular Weight288.32 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1C2=CSC=C2)C3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C14H12N2O3S/c17-13(18)10-2-1-3-11(8-10)15-5-6-16(14(15)19)12-4-7-20-9-12/h1-4,7-9H,5-6H2,(H,17,18)
InChIKeyCTSDQASJIGFOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]- (CAS 651749-15-4) – Structural Identity, Procurement-Grade Baseline Properties, and Comparator Landscape


Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]- (IUPAC: 3-(2-oxo-3-thiophen-3-ylimidazolidin-1-yl)benzoic acid; CAS 651749-15-4) is a heterocyclic building block comprising a benzoic acid moiety N-linked to a 2-oxoimidazolidinone ring that bears a thiophen-3-yl substituent . The molecular formula is C₁₄H₁₂N₂O₃S (MW 288.32 g/mol) . It belongs to a family of N-aryl-2-oxoimidazolidinones that have been explored as scaffolds for androgen receptor antagonists, anti-inflammatory agents, and kinase inhibitors. Its closest structural analogs include the thiophene-2-yl regioisomer (CAS 651749-14-3) , the des-thienyl parent (3-(2-oxoimidazolidin-1-yl)benzoic acid, CAS 884504-86-3), and regioisomeric benzoic acid derivatives with substitution at the 4-position. The commercially available standard purity is 97% (HPLC), with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Substitution of Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]- Risks Experimental Irreproducibility


Substituting this compound with a generic benzoic acid or a closely related imidazolidinone analog without confirming key physicochemical and stereoelectronic parameters can lead to irreproducible SAR data, unexpected solubility behavior, or altered target engagement. The thiophene-3-yl attachment at the imidazolidinone N3 position creates a distinct electronic environment compared to the thiophene-2-yl regioisomer (CAS 651749-14-3), potentially affecting π-stacking, hydrogen-bonding geometry, and metabolic stability . Furthermore, the 3-substituted benzoic acid regioisomer presents a different spatial orientation and acidity profile relative to 4-substituted analogs, which can critically influence binding mode and pharmacokinetic properties . Without verified batch-specific purity data (≥97%) and authenticated analytical characterization (NMR, HPLC, GC) , purchasing decisions based solely on structural similarity risk introducing uncontrolled variables into lead optimization campaigns or fragment-based screening libraries.

Product-Specific Quantitative Evidence Guide for Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]- (CAS 651749-15-4)


Thiophene-3-yl vs. Thiophene-2-yl Regioisomer: Identical LogP and PSA Imply Distinct Solubility Drivers for Fragment-Based Screening

Despite the difference in thiophene substitution position, the thiophene-3-yl target compound (CAS 651749-15-4) and its thiophene-2-yl regioisomer (CAS 651749-14-3) exhibit identical calculated LogP (3.02290) and PSA (89.09 Ų) values . This equivalence in calculated lipophilicity and polarity implies that any differential behavior observed in biological assays (e.g., solubility-limited activity cliffs, divergent metabolic clearance) must originate from stereoelectronic effects such as altered π-orbital overlap with the imidazolidinone ring, differential sulfur-mediated hydrogen bonding, or regioisomer-specific CYP450 metabolism—not from bulk partitioning. For fragment-based screening libraries where regioisomeric purity is critical, the target compound's thiophene-3-yl orientation provides a distinct vector for fragment growing that is orthogonally oriented relative to the thiophene-2-yl isomer, enabling exploration of different subpocket geometries in the same target binding site.

Fragment-Based Drug Discovery Physicochemical Profiling Regioisomer Comparison

Availability of Batch-Specific QC Documentation Enables Auditable Procurement and Lot-to-Lot Reproducibility

Bidepharm supplies this compound at a standard purity of 97% and provides batch-specific QC documentation including NMR, HPLC, and GC . This level of analytical transparency, where each batch is accompanied by verifiable spectral data, enables procurement officers and laboratory managers to audit lot-to-lot consistency and detect potential impurity profiles that could confound biological assay interpretation. In contrast, many generic suppliers of structurally similar imidazolidinone building blocks provide only nominal purity values without batch-resolved analytical spectra, creating procurement risk for lead optimization programs where even minor impurities can produce false-positive activity readouts.

Quality Control Procurement Reproducibility Analytical Characterization

Carboxylic Acid Handle Enables On-Resin and Solution-Phase Derivatization Without Protecting Group Manipulation

The free carboxylic acid functionality at the meta-position of the phenyl ring provides a synthetically accessible handle for amide bond formation, esterification, or hydrazide synthesis under standard coupling conditions (e.g., HATU/DIPEA, EDC/HOBt) . This contrasts with 4-substituted regioisomers or ester-protected analogs that require additional deprotection steps, adding synthetic complexity and reducing atom economy. In parallel synthesis or DNA-encoded library (DEL) workflows, the meta-carboxylic acid orientation offers a distinct exit vector geometry compared to para-substituted analogs, expanding the accessible chemical space for library diversification.

Medicinal Chemistry Parallel Synthesis Amide Coupling DNA-Encoded Libraries

Imidazolidinone-Thiophene Hybrid Core Addresses Androgen Receptor and Kinase Target Classes Relevant to Oncology Indications

The 2-oxoimidazolidinone core, when combined with a thiophene substituent, has been featured in patent families targeting the androgen receptor (AR) for prostate cancer [1][2] and in kinase inhibitor programs utilizing thienyl-imidazolidinone scaffolds [3]. While specific activity data for CAS 651749-15-4 have not been published in peer-reviewed literature, its structure maps onto the pharmacophoric elements described in AR antagonist patents (substituted thioimidazolidinones; US 9,216,957) [1] and retroviral-targeted (thiophenyl-carbonyl)imidazolidinones (US 2012/0022123) [2]. The thiophene-3-yl orientation may offer differential selectivity profiles compared to thiophene-2-yl or phenyl-substituted congeners, as the sulfur atom in the 3-position presents a distinct hydrogen-bond acceptor geometry and altered electron density distribution across the heterocycle.

Androgen Receptor Kinase Inhibitor Oncology Scaffold-Based Drug Design

Molecular Weight and PSA Compliance with Lead-Like Criteria Enable Fragment-to-Lead and CNS Drug Discovery Applications

With a molecular weight of 288.32 g/mol and PSA of 89.09 Ų, this compound falls within the 'lead-like' property space (MW < 350; PSA < 140 Ų) and satisfies key CNS drug-likeness criteria (MW < 400; PSA < 90 Ų) . In comparison, the des-thienyl parent compound (3-(2-oxoimidazolidin-1-yl)benzoic acid, MW 206.20 g/mol; CAS 884504-86-3) has a lower MW but lacks the sulfur-containing heterocycle that provides additional π-stacking and hydrogen-bonding functionality . Larger analogs with extended substituents (e.g., 4-substituted benzyl derivatives) often exceed MW 350 and may fall outside lead-like chemical space, reducing their suitability for fragment-based or CNS-targeted programs. The thiophene-3-yl group adds 82 Da relative to the des-thienyl core while maintaining PSA below 90 Ų, preserving favorable CNS permeability potential.

Drug-Likeness CNS Drug Discovery Lead-Like Properties Physicochemical Profiling

Best Research and Industrial Application Scenarios for Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]- (CAS 651749-15-4)


Regioisomer-Specific SAR Exploration in Androgen Receptor or Kinase Inhibitor Lead Optimization

This compound serves as a regioisomerically defined building block for synthesizing focused libraries where the thiophene-3-yl orientation is systematically compared against thiophene-2-yl and other heterocyclic variants to map subpocket steric and electronic requirements . The identical LogP and PSA values between thiophene-3-yl and thiophene-2-yl regioisomers ensure that any differential activity observed in biochemical or cellular AR or kinase assays can be attributed to stereoelectronic effects rather than differences in bulk partitioning behavior . Researchers can use this compound to probe whether the thiophene sulfur lone pair in the 3-position engages in productive hydrogen-bonding or dipole interactions with target protein residues—a question inaccessible with the 2-thienyl isomer alone [1].

Fragment-Based Screening Library Expansion with a Lead-Like, Carboxylic-Acid-Containing Heterocyclic Fragment

With MW of 288 Da, PSA of 89 Ų, and a free carboxylic acid handle for direct amide coupling, this compound is suitable for inclusion in fragment-based screening libraries targeting CNS-penetrant or lead-like chemical space . The meta-carboxylic acid provides a defined exit vector for fragment growing via amide bond formation to primary or secondary amines, enabling rapid SAR exploration without the need for ester hydrolysis steps that can introduce synthetic bottlenecks [1].

Parallel Synthesis and DNA-Encoded Library (DEL) Diversification Using a Thiophene-3-yl Imidazolidinone Scaffold

The free carboxylic acid group enables on-DNA amide coupling in DEL workflows, while the thiophene-3-yl imidazolidinone core introduces three-dimensional character and hydrogen-bonding functionality absent from flat aromatic building blocks . This scaffold's distinct exit vector geometry (meta-substituted benzoic acid) provides an alternative to para-substituted analogs commonly used in library synthesis, thereby expanding the accessible topological diversity in DEL selections [1].

Androgen Receptor and Kinase Inhibitor Hit-to-Lead Campaigns Leveraging a Patent-Validated Chemotype

Given the compound's structural alignment with patented androgen receptor antagonist chemotypes (US 9,216,957) and kinase-targeted thienyl-imidazolidinones, it can be employed as a starting scaffold for hit-to-lead optimization in prostate cancer or kinase-driven oncology programs [1]. The thiophene-3-yl group provides a metabolically softer site for potential CYP450-mediated oxidation (sulfoxide/sulfone formation) compared to phenyl-substituted analogs, which may enable fine-tuning of metabolic stability during lead optimization .

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